molecular formula C14H12O3 B8640235 3-(Benzyloxy)-5-hydroxybenzaldehyde

3-(Benzyloxy)-5-hydroxybenzaldehyde

Cat. No.: B8640235
M. Wt: 228.24 g/mol
InChI Key: XEQAZZZYNLKFLJ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-hydroxybenzaldehyde is a benzaldehyde derivative featuring a hydroxyl group at position 5 and a benzyloxy group at position 2. The benzyloxy moiety introduces steric bulk and lipophilicity, while the hydroxyl group contributes to hydrogen bonding and polarity. This compound is a key intermediate in synthesizing pharmaceuticals and organic materials, particularly in reactions requiring regioselective aldehyde functionality .

Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

3-hydroxy-5-phenylmethoxybenzaldehyde

InChI

InChI=1S/C14H12O3/c15-9-12-6-13(16)8-14(7-12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2

InChI Key

XEQAZZZYNLKFLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

  • 2-(Benzyloxy)-5-hydroxybenzaldehyde (CAS 161192-21-8) :
    • Structure : Benzyloxy at position 2, hydroxyl at position 4.
    • Molecular Formula : C₁₄H₁₂O₃.
    • Molecular Weight : 228.25 g/mol.
    • Key Differences : Positional isomerism alters electronic distribution and steric interactions. The 2-benzyloxy group may hinder nucleophilic attacks at the aldehyde due to proximity, unlike the 3-substituted analog .

Substituted Derivatives

  • 3-Benzyl-5-chloro-2-hydroxybenzaldehyde (Sigma-Aldrich): Structure: Chlorine at position 5, hydroxyl at position 2. Molecular Formula: C₁₄H₁₁ClO₂. Molecular Weight: 246.69 g/mol. The absence of a 5-hydroxyl group reduces hydrogen bonding capacity .
  • 3-Ethoxy-5-hydroxybenzaldehyde (CAS 951800-15-0) :

    • Structure : Ethoxy at position 3, hydroxyl at position 5.
    • Molecular Formula : C₉H₁₀O₃.
    • Molecular Weight : 178.18 g/mol.
    • Key Differences : Ethoxy is smaller and less lipophilic than benzyloxy, improving aqueous solubility but reducing membrane permeability .

Multifunctional Derivatives

  • 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (CAS 351066-32-5) :

    • Structure : Chloro at position 3, methoxy at position 5, and a 4-methylbenzyloxy group at position 4.
    • Molecular Formula : C₁₆H₁₅ClO₃.
    • Molecular Weight : 290.74 g/mol.
    • Key Differences : Additional substituents (Cl, OCH₃) increase steric hindrance and electron-withdrawing effects, altering reactivity in condensation reactions .
  • 3-Fluoro-5-(methoxymethoxy)benzaldehyde (CAS 1599306-92-9) :

    • Structure : Fluorine at position 3, methoxymethoxy at position 5.
    • Molecular Formula : C₁₀H₁₀FO₃.
    • Molecular Weight : 198.18 g/mol.
    • Key Differences : Fluorine’s electronegativity enhances aldehyde electrophilicity, while the methoxymethoxy group provides steric protection for the hydroxyl .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
3-(Benzyloxy)-5-hydroxybenzaldehyde C₁₄H₁₂O₃ 228.25 3-OBn, 5-OH High lipophilicity, moderate reactivity
2-(Benzyloxy)-5-hydroxybenzaldehyde C₁₄H₁₂O₃ 228.25 2-OBn, 5-OH Steric hindrance near aldehyde
3-Benzyl-5-chloro-2-hydroxybenzaldehyde C₁₄H₁₁ClO₂ 246.69 5-Cl, 2-OH, 3-Bn Enhanced electrophilicity
3-Ethoxy-5-hydroxybenzaldehyde C₉H₁₀O₃ 178.18 3-OEt, 5-OH Improved water solubility
3-Chloro-5-methoxy-4-(4-methyl-OBn)benzaldehyde C₁₆H₁₅ClO₃ 290.74 3-Cl, 5-OCH₃, 4-OBn(4-Me) Multi-substituted, high steric bulk
3-Fluoro-5-(methoxymethoxy)benzaldehyde C₁₀H₁₀FO₃ 198.18 3-F, 5-OCH₂OCH₃ Electron-deficient aldehyde

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